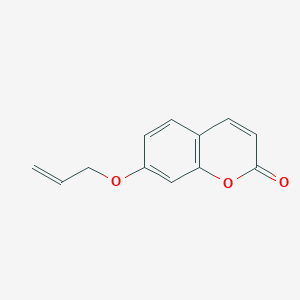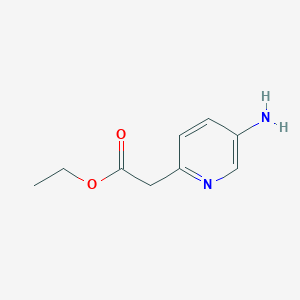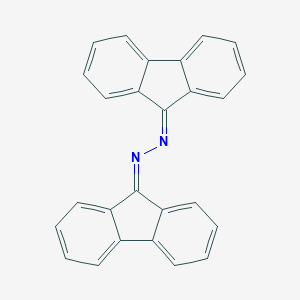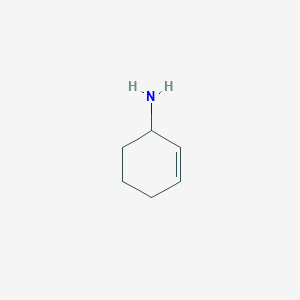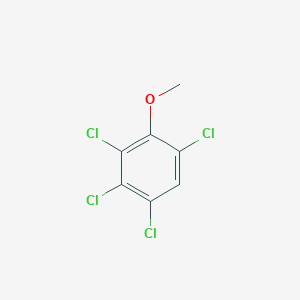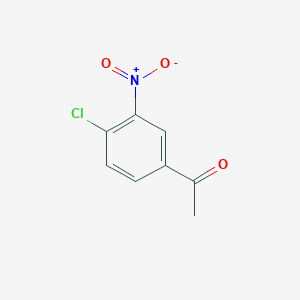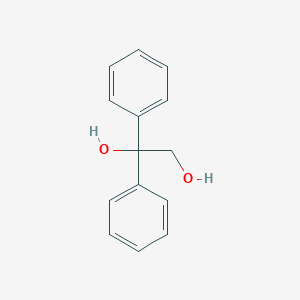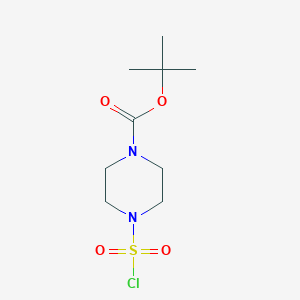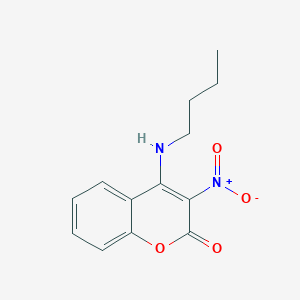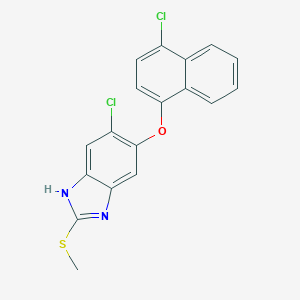![molecular formula C14H15NO2S2 B187028 4-methyl-N-[methyl(phenyl)-lambda~4~-sulfanylidene]benzenesulfonamide CAS No. 10330-22-0](/img/structure/B187028.png)
4-methyl-N-[methyl(phenyl)-lambda~4~-sulfanylidene]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-[methyl(phenyl)-lambda~4~-sulfanylidene]benzenesulfonamide, also known as MSB, is a sulfonamide compound that has been synthesized and extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and potential pharmacological properties.
Wirkmechanismus
The mechanism of action of 4-methyl-N-[methyl(phenyl)-lambda~4~-sulfanylidene]benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cancer cell growth and proliferation. 4-methyl-N-[methyl(phenyl)-lambda~4~-sulfanylidene]benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells. Inhibition of this enzyme has been shown to reduce the growth and proliferation of cancer cells.
Biochemische Und Physiologische Effekte
4-methyl-N-[methyl(phenyl)-lambda~4~-sulfanylidene]benzenesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, 4-methyl-N-[methyl(phenyl)-lambda~4~-sulfanylidene]benzenesulfonamide has been shown to have anti-inflammatory, anti-oxidant, and anti-bacterial properties. 4-methyl-N-[methyl(phenyl)-lambda~4~-sulfanylidene]benzenesulfonamide has also been shown to have a neuroprotective effect, and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-methyl-N-[methyl(phenyl)-lambda~4~-sulfanylidene]benzenesulfonamide is its potent anti-cancer properties, which make it a promising candidate for the development of new cancer therapies. 4-methyl-N-[methyl(phenyl)-lambda~4~-sulfanylidene]benzenesulfonamide is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of 4-methyl-N-[methyl(phenyl)-lambda~4~-sulfanylidene]benzenesulfonamide is its potential toxicity, particularly at high doses. Further research is needed to determine the optimal dosage and potential side effects of 4-methyl-N-[methyl(phenyl)-lambda~4~-sulfanylidene]benzenesulfonamide.
Zukünftige Richtungen
There are a number of future directions for research on 4-methyl-N-[methyl(phenyl)-lambda~4~-sulfanylidene]benzenesulfonamide. One potential direction is the development of new cancer therapies based on 4-methyl-N-[methyl(phenyl)-lambda~4~-sulfanylidene]benzenesulfonamide. Studies have shown that 4-methyl-N-[methyl(phenyl)-lambda~4~-sulfanylidene]benzenesulfonamide has potent anti-cancer properties, and further research is needed to determine its potential as a cancer therapy. Another potential direction is the investigation of 4-methyl-N-[methyl(phenyl)-lambda~4~-sulfanylidene]benzenesulfonamide's neuroprotective properties. 4-methyl-N-[methyl(phenyl)-lambda~4~-sulfanylidene]benzenesulfonamide may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, further research is needed to determine the optimal dosage and potential side effects of 4-methyl-N-[methyl(phenyl)-lambda~4~-sulfanylidene]benzenesulfonamide, particularly in the context of cancer therapy.
Synthesemethoden
The synthesis of 4-methyl-N-[methyl(phenyl)-lambda~4~-sulfanylidene]benzenesulfonamide is a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with sodium sulfide to form 4-methylbenzenesulfonamide. The second step involves the reaction of 4-methylbenzenesulfonamide with phenylmethylsulfinyl chloride to form N-(phenylmethylsulfinyl)-4-methylbenzenesulfonamide. The final step involves the reaction of N-(phenylmethylsulfinyl)-4-methylbenzenesulfonamide with methyl iodide to form 4-methyl-N-[methyl(phenyl)-lambda~4~-sulfanylidene]benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
4-methyl-N-[methyl(phenyl)-lambda~4~-sulfanylidene]benzenesulfonamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of 4-methyl-N-[methyl(phenyl)-lambda~4~-sulfanylidene]benzenesulfonamide is in the field of cancer research. Studies have shown that 4-methyl-N-[methyl(phenyl)-lambda~4~-sulfanylidene]benzenesulfonamide has potent anti-cancer properties, particularly against breast cancer cells. 4-methyl-N-[methyl(phenyl)-lambda~4~-sulfanylidene]benzenesulfonamide has also been shown to inhibit the growth of other types of cancer cells, including lung and prostate cancer cells.
Eigenschaften
CAS-Nummer |
10330-22-0 |
|---|---|
Produktname |
4-methyl-N-[methyl(phenyl)-lambda~4~-sulfanylidene]benzenesulfonamide |
Molekularformel |
C14H15NO2S2 |
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
(NZ)-4-methyl-N-[methyl(phenyl)-λ4-sulfanylidene]benzenesulfonamide |
InChI |
InChI=1S/C14H15NO2S2/c1-12-8-10-14(11-9-12)19(16,17)15-18(2)13-6-4-3-5-7-13/h3-11H,1-2H3 |
InChI-Schlüssel |
XMOIPBDNUQHKJO-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=S(/C)\C2=CC=CC=C2 |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=S(C)C2=CC=CC=C2 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=S(C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



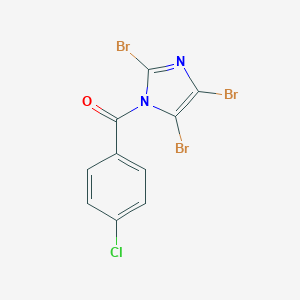
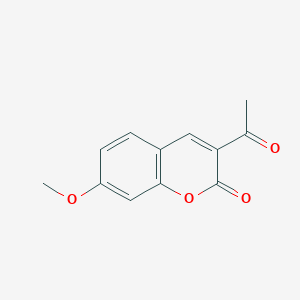
![5-Methyl-6-nitroso-7-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B186950.png)
